Superior In Vitro Cytotoxicity in K562 CML Cells Compared to Dasatinib
While 4-((2-bromopyridin-3-yl)oxy)-6-chloropyrimidine is an intermediate, it serves as the direct precursor to a series of potent Bcr/Abl inhibitors. In a comparative in vitro study, a compound synthesized from this intermediate demonstrated superior cytotoxic activity against the K562 human chronic myeloid leukemia cell line (IC50: 0.72 µM) when compared to the FDA-approved drug dasatinib (IC50: 2.1 µM) under identical assay conditions [1]. This 3-fold improvement in potency highlights the value of this specific building block in constructing advanced leads.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.72 µM (for synthesized analog 9e) |
| Comparator Or Baseline | Dasatinib (standard of care): 2.1 µM |
| Quantified Difference | ~3-fold improvement in potency |
| Conditions | MTT assay against K562 human chronic myeloid leukemia cell line |
Why This Matters
This quantitative data proves that the chemical space accessible from this specific intermediate can yield compounds that outperform current clinical standards, justifying its selection in oncology research programs.
- [1] Munikrishnappa, C. S., Suresh Kumar, G. V., Bhandare, R. R., & Shaik, A. B. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(1), 103054. View Source
